molecular formula C15H19NO B14594812 2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- CAS No. 60548-36-9

2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)-

Cat. No.: B14594812
CAS No.: 60548-36-9
M. Wt: 229.32 g/mol
InChI Key: USSPLFGFHXEMPX-OUKQBFOZSA-N
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Description

2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- involves several steps. The starting materials typically include 2-butenamide and 4-methylphenyl derivatives. The reaction conditions often require specific catalysts and solvents to achieve the desired product. The process may involve heating, stirring, and maintaining specific pH levels to ensure the reaction proceeds efficiently.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced technologies such as high-pressure reactors and automated control systems ensures consistent quality and yield. The industrial process may also include purification steps such as distillation, crystallization, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various derivatives depending on the substituent introduced.

Scientific Research Applications

2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays and as a probe to study biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-Butenamide, N-cyclopropyl-2-methyl-3-(4-methylphenyl)-, (E)-
  • 2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propynyl-, (E)-

Uniqueness

2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- is unique due to its specific structural features and chemical properties

Properties

CAS No.

60548-36-9

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

(E)-2-methyl-3-(4-methylphenyl)-N-prop-2-enylbut-2-enamide

InChI

InChI=1S/C15H19NO/c1-5-10-16-15(17)13(4)12(3)14-8-6-11(2)7-9-14/h5-9H,1,10H2,2-4H3,(H,16,17)/b13-12+

InChI Key

USSPLFGFHXEMPX-OUKQBFOZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C(\C)/C(=O)NCC=C)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C)C(=O)NCC=C)C

Origin of Product

United States

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